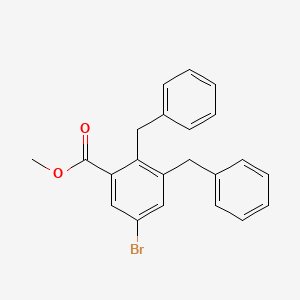![molecular formula C8H5NO3 B584602 [1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole CAS No. 158683-18-2](/img/structure/B584602.png)
[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by a fused ring system that includes a benzene ring, an oxazole ring, and a dioxole ring. It is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, one common method involves the reaction between 1-formyl-9H-pyrido[3,4-b]indole and 2-aminophenol catalyzed by nano-ZnO using DMF as a solvent at 100°C .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods may include the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or DMSO, and specific catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.
Aplicaciones Científicas De Investigación
[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its pharmacological properties, including anticonvulsant and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of [1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound may interact with the GABA_A receptor, modulating its activity and reducing neuronal excitability. Molecular dynamic simulations have shown stable interactions between the compound and the receptor, suggesting its potential as a neurotherapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole include other benzoxazole derivatives and heterocyclic compounds with fused ring systems, such as:
- Benzoxazole
- Benzothiazole
- Benzimidazole
Uniqueness
What sets this compound apart from these similar compounds is its unique dioxole ring fused to the benzoxazole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
158683-18-2 |
|---|---|
Fórmula molecular |
C8H5NO3 |
Peso molecular |
163.132 |
Nombre IUPAC |
[1,3]dioxolo[4,5-g][2,1]benzoxazole |
InChI |
InChI=1S/C8H5NO3/c1-2-6-8(11-4-10-6)7-5(1)3-12-9-7/h1-3H,4H2 |
Clave InChI |
CJSHNZQSBXXNKT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=NOC=C3C=C2 |
Sinónimos |
[1,3]Dioxolo[4,5-g]-2,1-benzisoxazole(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584519.png)
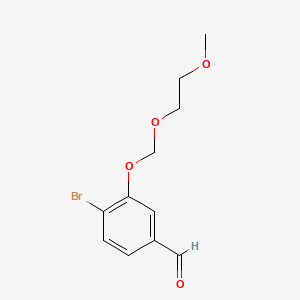
![2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt](/img/structure/B584523.png)
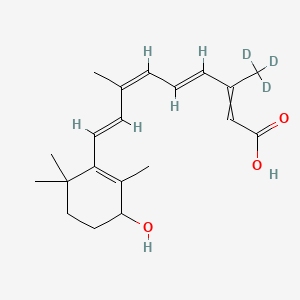
![4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester](/img/structure/B584526.png)

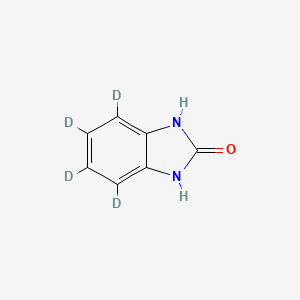
![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)
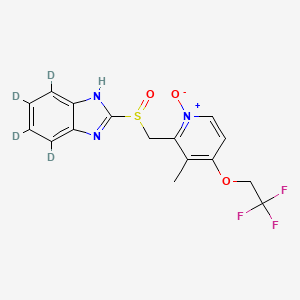
![Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584536.png)
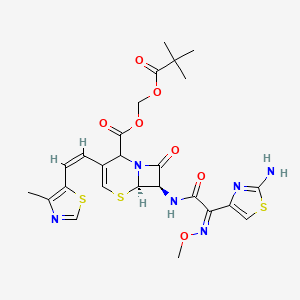
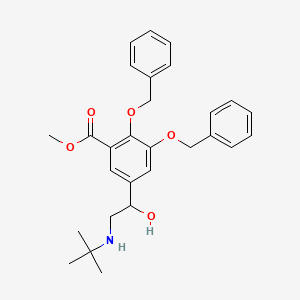
![Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584540.png)
